Icmt-IN-46 is a small-molecule inhibitor specifically designed to target isoprenylcysteine carboxyl methyltransferase, an enzyme critical for the post-translational modification of proteins, particularly those containing the C-terminal CAAX motif. This enzyme is essential for the activation of Ras proteins, which play significant roles in cell proliferation and oncogenesis. Icmt-IN-46 has been noted for its potential applications in cancer research due to its ability to inhibit the enzymatic activity of isoprenylcysteine carboxyl methyltransferase, thereby interfering with the activation processes of oncogenic proteins like K-Ras.
Icmt-IN-46 belongs to a class of compounds known as isoprenylcysteine carboxyl methyltransferase inhibitors. It is classified based on its structural features and biological activity against isoprenylcysteine carboxyl methyltransferase, which is crucial for the proper functioning of various signaling pathways in cells.
The synthesis of Icmt-IN-46 involves several steps, typically including the formation of a tetrahydropyranyl structure. The initial steps often utilize a combination of organic synthesis techniques such as:
The efficiency of these reactions can be optimized by adjusting parameters like temperature, solvent choice, and reaction time to maximize yield while minimizing by-products.
Icmt-IN-46 features a molecular formula that reflects its complex structure, which includes a tetrahydropyranyl moiety that contributes to its biological activity. The precise molecular structure can be represented as follows:
The structural characteristics allow Icmt-IN-46 to interact effectively with isoprenylcysteine carboxyl methyltransferase, enhancing its inhibitory potency.
Icmt-IN-46 undergoes various chemical reactions that are essential for its function as an inhibitor:
The compound's ability to interact with biological systems makes it a valuable tool in studying cellular mechanisms related to protein modification.
The mechanism by which Icmt-IN-46 exerts its effects involves several key steps:
This mechanism underscores the potential therapeutic applications of Icmt-IN-46 in cancer treatment.
Icmt-IN-46 exhibits several notable physical and chemical properties:
Quantitative analyses such as melting point determination, solubility tests, and stability assessments provide insights into its practical applications in research.
Icmt-IN-46 has significant implications in biomedical research, particularly in cancer biology:
Icmt-IN-46 (compound 25; CAS 1313602-71-9) is a potent small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), exhibiting an IC₅₀ value of 0.556 μM against purified ICMT enzyme [1] [2]. This inhibitor demonstrates time-dependent inhibition kinetics, characterized by a slow-binding mechanism where potency increases with pre-incubation time – a trait shared with other indole-derived ICMT inhibitors like cysmethynil (IC₅₀ = 2.4 μM) [5] [9]. Kinetic analyses reveal Icmt-IN-46 acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate (farnesylcysteine) but shows non-competitive inhibition against the methyl donor S-adenosylmethionine (AdoMet) [5] [9].
Table 1: Kinetic Parameters of ICMT Inhibitors
Compound | IC₅₀ (μM) | Binding Mode vs. Substrate | Selectivity vs. Other Methyltransferases |
---|---|---|---|
Icmt-IN-46 | 0.556 | Competitive | High |
Cysmethynil | 2.40 | Competitive | Moderate |
AdoHcy* | >100 | Non-competitive | Low |
*S-adenosyl-L-homocysteine, endogenous byproduct* [9]
Selectivity profiling indicates Icmt-IN-46 minimally affects unrelated methyltransferases or prenylation pathway enzymes (FTase, GGTase-I, Rce1), attributable to its specific interaction with ICMT’s hydrophobic substrate tunnel [6] [9]. This specificity distinguishes it from early ICMT inhibitors like AFC analogs (IC₅₀ ~8-35 μM) [9].
The molecular structure of Icmt-IN-46 (C₂₅H₃₅NO, MW 365.55) features a trisubstituted indole scaffold with a hydrophobic octyl chain and tertiary butyl-phenyl groups [1] [2]. Its SMILES string (CC1(C)CC(CCNC2=CC=CC(C(C)(C)C)=C2)(C3=CC=CC=C3)CCO1
) highlights key domains:
This binding mode competitively displaces native prenylated substrates but does not block AdoMet cofactor binding, explaining its non-competitive kinetics against the methyl donor [5] [9]. Mutagenesis studies suggest that ICMT residues Glu167 and Leu89 critically influence inhibitor binding affinity – mutations at Glu167 significantly reduce Icmt-IN-46 potency [3] [9].
ICMT catalyzes the terminal methylation of CAAX proteins (e.g., Ras, Rho, Rab), enabling their membrane anchorage and activation [3] [7]. Icmt-IN-46 disrupts this process by:
Table 2: Effects on Ras Protein Processing
Post-Translational Step | Key Enzyme | Impact of Icmt-IN-46 | Functional Consequence |
---|---|---|---|
Isoprenylation | FTase/GGTase-I | None | Prenylation intact |
Proteolysis | Rce1 | None | -AAX cleavage intact |
Carboxyl Methylation | ICMT | >90% Inhibition | Loss of membrane targeting |
This inhibition is irreversible for K-Ras and N-Ras signaling but partially reversible for H-Ras via palmitoylation-dependent trafficking [4] [7].
Icmt-IN-46 induces mis-localization of ICMT substrates via two mechanisms:
In cancer models (e.g., MDA-MB-231 cells), Icmt-IN-46 treatment reduces:
Table 3: Subcellular Mislocalization Effects
GTPase | Primary Membrane Target | Icmt-IN-46–Induced Mislocalization | Downstream Impact |
---|---|---|---|
NRAS | Plasma membrane | Golgi/ER retention | Impaired MAPK/ERK signaling |
RhoA | Focal adhesions | Cytosolic dispersion | Loss of actin stress fibers |
Rac1 | Lamellipodia | Cytosolic dispersion | Reduced cell migration |
Rab8 | Trans-Golgi network | Endosomal accumulation | Disrupted vesicular trafficking |
These effects collectively inhibit oncogenic GTPase signaling, validating ICMT as a therapeutic target for Ras-driven malignancies [4] [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2